molecular formula C11H19NO B14641222 (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol CAS No. 56711-26-3

(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol

Cat. No.: B14641222
CAS No.: 56711-26-3
M. Wt: 181.27 g/mol
InChI Key: DIQDXPBIFAYNCC-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)bicyclo(221)hept-5-en-2-yl)methanol is an organic compound that features a bicyclic structure with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach might involve the following steps:

    Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Aminomethyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
  • (3-(Dimethylamino)methyl)bicyclo(2.2.1)heptane

Uniqueness

The presence of both the dimethylamino group and the hydroxyl group in (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.

Properties

CAS No.

56711-26-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C11H19NO/c1-12(2)6-10-8-3-4-9(5-8)11(10)7-13/h3-4,8-11,13H,5-7H2,1-2H3

InChI Key

DIQDXPBIFAYNCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2CC(C1CO)C=C2

Origin of Product

United States

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